R428 Dihydrochloride (Bemcentinib): A Technical Guide to its Mechanism of Action as an AXL Kinase Inhibitor
R428 Dihydrochloride (Bemcentinib): A Technical Guide to its Mechanism of Action as an AXL Kinase Inhibitor
Introduction: The AXL Receptor Tyrosine Kinase as a Therapeutic Target
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has emerged as a critical mediator of cancer progression, metastasis, and therapeutic resistance.[1][2] Structurally, AXL is a transmembrane protein composed of an extracellular domain that binds its primary ligand, Growth Arrest-Specific 6 (Gas6), a transmembrane segment, and an intracellular tyrosine kinase domain.[3][4] Upon Gas6 binding, AXL dimerizes and autophosphorylates its intracellular domain, initiating a cascade of downstream signaling events.[4][5] These signaling pathways, including the PI3K/AKT/mTOR, MEK/ERK, and JAK/STAT pathways, are pivotal in regulating cell survival, proliferation, migration, and invasion.[3]
Overexpression of AXL is a hallmark of numerous malignancies and is frequently associated with poor prognosis and the development of resistance to conventional chemotherapies and targeted agents.[6] The role of AXL in promoting an epithelial-to-mesenchymal transition (EMT) phenotype further contributes to its significance as a therapeutic target.[2] Consequently, the development of potent and selective AXL inhibitors represents a promising strategy in oncology.
R428 Dihydrochloride (Bemcentinib): A Profile of a Potent AXL Inhibitor
R428, also known as Bemcentinib (BGB324), is a potent, selective, and orally bioavailable small-molecule inhibitor of AXL kinase.[5] It was identified through a high-throughput screen and subsequent structure-activity relationship modifications to specifically target AXL.[7] In biochemical assays, R428 inhibits AXL with a half-maximal inhibitory concentration (IC50) of 14 nM.[5]
Selectivity Profile of R428
A crucial aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to toxicity and confound experimental results. R428 exhibits a high degree of selectivity for AXL over other kinases, including other TAM family members.
| Kinase Target | Selectivity vs. AXL | Reference |
| AXL | - | [7] |
| Mer | 50-fold | [7] |
| Tyro3 | >100-fold | [7] |
| Abl | >100-fold | [7] |
| EGFR | >100-fold | [7] |
| HER2 | >100-fold | [7] |
| PDGFRβ | >100-fold | [7] |
This favorable selectivity profile underscores the utility of R428 as a specific tool for interrogating AXL biology and as a therapeutic candidate with a potentially wide therapeutic window.
Core Mechanism of Action: Direct Inhibition of AXL Kinase Activity
The primary mechanism of action of R428 is its direct, ATP-competitive inhibition of the AXL kinase domain. By binding to the ATP-binding pocket of AXL, R428 prevents the transfer of a phosphate group from ATP to tyrosine residues on AXL and its downstream substrates, thereby blocking the initiation of signaling cascades.[1] This inhibition of AXL autophosphorylation has been demonstrated in various cellular contexts. For instance, R428 potently blocks the autophosphorylation of AXL at Tyr821, a key residue in the kinase activation loop, following stimulation with either Gas6 or antibody-mediated cross-linking.[5]
The functional consequences of this inhibition are manifold and directly counteract the pro-tumorigenic effects of AXL activation. These include the suppression of cancer cell invasion, migration, and proliferation.[1]
An AXL-Independent Mechanism: Disruption of Lysosomal Function
Intriguingly, research has uncovered a secondary, AXL-independent mechanism through which R428 can induce cancer cell death.[8] This involves the accumulation of R428 in lysosomes, the acidic organelles responsible for cellular degradation and recycling.[8] The basic nature of R428 leads to its protonation and trapping within the acidic lysosomal lumen, a phenomenon known as lysosomotropism. This accumulation disrupts the lysosomal pH gradient, leading to lysosomal dysfunction, impaired autophagy, and the induction of apoptosis.[8] This dual mechanism of action suggests that R428 may be effective in tumors with varying levels of AXL expression.
Key Experimental Protocols for Studying R428
To rigorously evaluate the mechanism of action of R428, a series of well-controlled in vitro experiments are essential. The following protocols provide a framework for assessing its biochemical potency, cellular activity, and effects on cell viability.
In Vitro AXL Kinase Inhibition Assay
Purpose: To determine the IC50 of R428 against recombinant AXL kinase, providing a direct measure of its biochemical potency.
Causality: This assay isolates the drug-target interaction from cellular complexities, ensuring that the observed inhibition is a direct effect on the kinase. A luminescent ADP-Glo™ assay is a robust choice due to its high sensitivity and broad dynamic range.[9]
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of R428 dihydrochloride in DMSO.
-
Serially dilute the R428 stock in kinase buffer to achieve a range of concentrations (e.g., 1 µM to 0.01 nM).
-
Prepare a solution of recombinant human AXL enzyme in kinase buffer. The optimal concentration should be determined empirically but is typically in the low nanogram range.[9]
-
Prepare a substrate/ATP mix in kinase buffer. A generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1 can be used. The ATP concentration should be at or near the Km for AXL to ensure competitive inhibition can be accurately measured.[9]
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of each R428 dilution or DMSO (vehicle control).
-
Add 2 µL of the AXL enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.[9]
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[9]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[9]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each R428 concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the R428 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Western Blot for Inhibition of AXL Phosphorylation
Purpose: To confirm that R428 inhibits AXL signaling in a cellular context by measuring the phosphorylation status of AXL.
Causality: This assay validates the biochemical findings in a more biologically relevant system. The choice of a cell line with high endogenous AXL expression (e.g., SKOV3 ovarian cancer cells) is critical.[6] Serum starvation followed by Gas6 stimulation provides a controlled system to observe ligand-induced AXL activation and its inhibition.
Methodology:
-
Cell Culture and Treatment:
-
Plate SKOV3 cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of R428 (e.g., 0, 10, 50, 200 nM) for 2 hours.
-
Stimulate the cells with recombinant human Gas6 (e.g., 200 ng/mL) for 15 minutes.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AXL (e.g., anti-pAXL Tyr779).
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and a CCD imager.[10]
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total AXL to ensure equal protein loading.
-
Quantify the band intensities using image analysis software. Normalize the pAXL signal to the total AXL signal to determine the extent of inhibition.
-
Cell Viability (MTT) Assay
Purpose: To measure the effect of R428 on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Causality: This assay provides a functional readout of the consequences of AXL inhibition (or lysosomal disruption). The MTT assay is based on the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.
Methodology:
-
Cell Plating:
-
Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of R428 for a specified period (e.g., 72 hours).[8] Include a vehicle-only control.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viable cells at each R428 concentration relative to the vehicle control.
-
Plot the results and determine the GI50 (concentration for 50% growth inhibition).
-
Lysosomal pH Measurement
Purpose: To investigate the AXL-independent effect of R428 on lysosomal acidification.
Causality: This assay directly tests the hypothesis that R428 acts as a lysosomotropic agent. Using a pH-sensitive fluorescent dye that accumulates in lysosomes allows for the quantitative measurement of changes in the organelle's internal pH.[15]
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Load the cells with a lysosome-specific, pH-sensitive dye (e.g., LysoSensor Green DND-189) by incubating them in media containing the dye according to the manufacturer's instructions. This typically involves a short incubation (5-15 minutes).[15]
-
-
Treatment and Imaging:
-
Wash the cells to remove excess dye.
-
Treat the cells with R428 (e.g., 1-5 µM) or a known lysosomal alkalinizing agent like chloroquine as a positive control.
-
Acquire fluorescence images at different time points using a confocal microscope.
-
-
pH Calibration and Analysis:
-
To quantify the pH, create a calibration curve by treating dye-loaded cells with buffers of known pH in the presence of ionophores (e.g., nigericin and monensin), which equilibrate the lysosomal pH with the external buffer.[15]
-
Measure the fluorescence intensity of individual lysosomes in the experimental and calibration samples.
-
Use the calibration curve to convert the fluorescence intensity of lysosomes in R428-treated cells to pH values.
-
Compare the lysosomal pH in treated cells to that in control cells to determine the effect of R428.
-
Conclusion
R428 dihydrochloride is a well-characterized, potent, and selective inhibitor of AXL receptor tyrosine kinase. Its primary mechanism of action involves the direct inhibition of AXL autophosphorylation, leading to the blockade of downstream signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis. Furthermore, R428 possesses a secondary, AXL-independent mechanism involving the disruption of lysosomal function, which contributes to its cytotoxic effects. This dual activity makes R428 a compelling agent for further investigation and a valuable tool for researchers in the field of cancer biology and drug development. The experimental protocols outlined in this guide provide a robust framework for elucidating the multifaceted mechanism of action of R428 and other AXL-targeting compounds.
References
-
Vouri M, et al. AXL Inhibition Sensitizes Mesenchymal Cancer Cells to Antimitotic Drugs. Cancer Research. 2016. [Link]
-
Bio-Rad. General Protocol for Western Blotting. Bio-Rad. [Link]
-
Chen J, et al. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition. American Journal of Cancer Research. 2018. [Link]
-
Holland SJ, et al. R428, a Selective Small Molecule Inhibitor of Axl Kinase, Blocks Tumor Spread and Prolongs Survival in Models of Metastatic Breast Cancer. Cancer Research. 2010. [Link]
-
Papadessa EH, et al. The effect of inhibition of receptor tyrosine kinase AXL on DNA damage response in ovarian cancer. Oncogene. 2021. [Link]
-
Kirane A, et al. AXL structure, signaling, and effector pathways. ResearchGate. [Link]
-
Gansner J. Drawing graphs with dot. Graphviz. 2015. [Link]
-
Meyer M, et al. (a) Western blot of time course of EGFR phosphorylation by EGF (50... ResearchGate. [Link]
-
Naj-Oleari J, et al. Real-time pH imaging of macrophage lysosomes using the pH-sensitive probe ApHID. Cell Reports Methods. 2022. [Link]
-
Holland SJ, et al. Selectivity of R428 in cell-based and biochemical assays. ResearchGate. [Link]
-
Ozseker A, et al. Quantitative Profiling of Lysosomal pH Heterogeneity using Fluorescence Lifetime Imaging Microscopy. bioRxiv. 2023. [Link]
-
Holland SJ, et al. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer. PubMed. 2010. [Link]
-
Graham DK. AXL (AXL receptor tyrosine kinase). Atlas of Genetics and Cytogenetics in Oncology and Haematology. 2010. [Link]
-
Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. 2013. [Link]
-
Sketchviz. Graphviz Examples and Tutorial. Sketchviz. [Link]
-
Springer Nature Experiments. MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Wang J, et al. Restoration of Lysosomal pH in RPE Cells from Cultured Human and ABCA4−/− Mice: Pharmacologic Approaches and Functional Recovery. Investigative Ophthalmology & Visual Science. 2018. [Link]
-
Ellerman E. Graphviz tutorial. YouTube. 2021. [Link]
-
Mohan R, et al. A pathway map of AXL receptor-mediated signaling network. Journal of Cell Communication and Signaling. 2020. [Link]
-
Horton T. MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Li Y, et al. Visual monitoring of the lysosomal pH changes during autophagy with a red-emission fluorescent probe. Journal of Materials Chemistry B. 2018. [Link]
-
Zhu Y, et al. Gas6/AXL pathway: immunological landscape and therapeutic potential. Frontiers in Immunology. 2022. [Link]
-
Ellson R, et al. DOT Language. Graphviz. 2024. [Link]
-
Carey B. HowTo layout a pathway. dotsrc.org. 2014. [Link]
-
Naj-Oleari J, et al. Ratiometric pH Imaging of Macrophage Lysosomes Using the Novel pH-sensitive Dye ApHID. ResearchGate. 2024. [Link]
-
Scalise M, et al. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma. International Journal of Molecular Sciences. 2023. [Link]
-
Cuesta-Marbán A, et al. Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor Bemcentinib (BGB324) as Potent Chemosensitizer. Molecular Cancer Therapeutics. 2021. [Link]
-
Wu G, et al. A phase II study of bemcentinib (BGB324), a first-in-class highly selective AXL inhibitor, with pembrolizumab in pts with advanced NSCLC: OS for stage I and preliminary stage II efficacy. ResearchGate. 2019. [Link]
Sources
- 1. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. The effect of inhibition of receptor tyrosine kinase AXL on DNA damage response in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. bio-rad.com [bio-rad.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
